molecular formula C11H15BO3 B3068043 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid CAS No. 2225175-24-4

3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid

Cat. No.: B3068043
CAS No.: 2225175-24-4
M. Wt: 206.05 g/mol
InChI Key: FPJPOUXHSDAYOP-UHFFFAOYSA-N
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Description

3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is a chemical compound with the molecular formula C11H15BO3 . It is used as a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It also plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of olefin metathesis and double bond migration sequence of allyl ethers to cyclic enol ethers . A formal [3 + 3] cycloaddition process is also considered from a synthetic point of view .


Molecular Structure Analysis

The molecular weight of this compound is 206.05 g/mol . Its InChI code is 1S/C11H15BO3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,13-14H,4-7H2 .


Chemical Reactions Analysis

This compound is used in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 222.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Catalyst in Synthesis

Phenylboronic acid derivatives, closely related to 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid, have been utilized as efficient and convenient catalysts for the synthesis of heterocyclic compounds. For instance, they catalyze the three-component synthesis of tetrahydrobenzo[b]pyrans, offering advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Sara Nemouchi, R. Boulcina, B. Carboni, A. Debache, 2012).

Bioimaging and Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives have been synthesized and used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These derivatives assemble into hydrophilic nanorods, exhibiting highly specific and efficient imaging capabilities with excellent fluorescence stability, good biocompatibility, and effective cancer cell therapy potential (Ting Li, Yang Liu, 2021).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acid derivatives serve as crucial intermediates. They condense with diols to form cyclic esters, useful for synthesizing specifically substituted or oxidized sugar derivatives. This versatility is instrumental in the synthesis of complex carbohydrates and the isolation of compounds from mixtures, underscoring their importance in the development of new glycoscience methodologies (R. Ferrier, 1972).

Mechanism of Action

Target of Action

It is known to be a reagent in the synthesis of certain compounds with anti-cancer activity , suggesting that its targets may be related to cancer pathways.

Mode of Action

Boronic acids and their esters are known to interact with proteins and enzymes in the body, potentially altering their function .

Biochemical Pathways

Given its use in the synthesis of anti-cancer compounds , it may be involved in pathways related to cell growth and proliferation.

Result of Action

Given its use in the synthesis of compounds with anti-cancer activity , it may contribute to the inhibition of cell growth and proliferation.

Action Environment

The action of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be only marginally stable in water, and their reaction rate can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH and other conditions of its environment.

Safety and Hazards

The safety information for a similar compound, 3-(tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid, indicates that it is classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

[3-(oxan-4-yl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,13-14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPOUXHSDAYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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